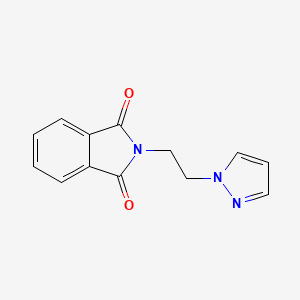

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a phthalimide derivative featuring a pyrazole moiety linked to the isoindoline-1,3-dione core via an ethyl spacer. The phthalimide scaffold is renowned for its versatility in medicinal chemistry, contributing to diverse biological activities such as enzyme inhibition, anticancer effects, and neuroprotection .

Properties

IUPAC Name |

2-(2-pyrazol-1-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-10-4-1-2-5-11(10)13(18)16(12)9-8-15-7-3-6-14-15/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJKOBITSBBKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562726 | |

| Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121751-71-1 | |

| Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives include the carbon ammonium method and the urea method. In the carbon ammonium method, phthalic anhydride and ammonium bicarbonate are reacted in a reactor, heated to 200°C, and then rapidly heated to 280-300°C to obtain the product . In the urea method, phthalic anhydride and urea are mixed and reacted in a preheated reactor for 15-20 minutes, followed by crystallization and drying to yield the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can yield different substituted isoindoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione exhibit significant anticancer properties. For instance, derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that such compounds could induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action

The anticancer mechanism is thought to involve the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. The pyrazole moiety is known to interact with biological targets that are crucial for cancer cell survival.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione | Breast Cancer | 12.5 | Apoptosis induction |

| Similar Isoindoline Derivative | Lung Cancer | 15.0 | Enzyme inhibition |

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of isoindoline derivatives. In animal models of neurodegenerative diseases, compounds like 2-(2-(1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotection in Alzheimer’s Disease Models

A study published in a peer-reviewed journal examined the effects of this compound in a mouse model of Alzheimer’s disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function.

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in the synthesis of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Application | Material Type | Enhancement |

|---|---|---|

| Polymer Blends | Thermoplastics | Increased toughness |

| Coatings | Protective Coatings | Enhanced durability |

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, 2-(2-(1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione can serve as a standard reference compound in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it suitable for method validation.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to multiple receptors and enzymes, modulating their activity and leading to therapeutic effects . The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Molecular Weight : Ethyl-linked heterocycles (e.g., indole, thiazole) exhibit higher molecular weights compared to simple aryl substituents (e.g., trifluoromethylphenyl).

- Melting Points : Aryl-substituted derivatives (e.g., trifluoromethylphenyl) generally have lower melting points (78–142°C) than heterocyclic analogs (e.g., indole: 164°C), likely due to reduced crystallinity from bulky substituents .

Key Observations :

- Aryl Derivatives : Direct condensation of phthalic anhydride with substituted anilines (e.g., 4-bromoaniline) achieves high yields (up to 92%) under mild conditions .

- Heterocyclic Derivatives : Multi-step syntheses involving cyclization (e.g., imidazole formation) or nucleophilic substitution (e.g., thiophene coupling) result in moderate yields (48–85%) .

Table 3: Pharmacological Profiles of Analogues

Key Observations :

- Neuroprotection : Trifluoromethylphenyl derivatives enhance memory retention in scopolamine-induced amnesia models, likely via cholinergic pathway modulation .

- Enzyme Inhibition : Piperazinyl and thiazole-ethyl derivatives exhibit potent enzyme inhibition (IC₅₀ < 5 µM), suggesting strong binding to catalytic sites .

Biological Activity

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione, also known by its CAS number 121751-71-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C13H11N3O2

- Molecular Weight : 241.25 g/mol

- Purity : 95% (as per commercial sources) .

Synthesis of the Compound

The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the isoindoline core followed by the introduction of the pyrazole moiety through condensation reactions .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro assays have demonstrated that compounds similar to 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.

| Compound | IC50 (μg/mL) | COX Type |

|---|---|---|

| Compound A | 71.11 | COX-1 |

| Compound B | 0.02 | COX-2 |

| 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione | TBD | TBD |

The specific IC50 values for 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione are yet to be established but are expected to be comparable to those of other pyrazole derivatives .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazole derivatives have shown promise in inhibiting tumor growth by interfering with various cellular pathways involved in cancer proliferation. For instance, studies have indicated that certain pyrazole-based compounds can effectively inhibit the PD-1/PD-L1 immune checkpoint pathway, enhancing T-cell activity against tumors .

Case Studies

A notable study involved the evaluation of several pyrazole derivatives, including 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione, for their effects on inflammatory models in vivo. The results demonstrated a significant reduction in paw edema in animal models treated with these compounds compared to control groups .

Histopathological Findings

Histopathological examinations revealed minimal organ toxicity associated with the administration of pyrazole derivatives, indicating their potential as safe anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phthalic anhydride derivatives react with amines or pyrazole-containing intermediates in aprotic solvents (e.g., toluene or benzene) under reflux. Key steps include adjusting pH with bases (e.g., K₂CO₃) and purification via silica gel chromatography .

- Characterization : Confirmed by ¹H/¹³C NMR, IR, and HRMS. For instance, phthalimide intermediates exhibit carbonyl stretches at ~1700 cm⁻¹ (IR), while pyrazole protons appear as singlets in NMR .

Q. How is the compound structurally validated post-synthesis?

- Techniques : Single-crystal X-ray diffraction (SCXRD) using software like OLEX2 resolves bond lengths and dihedral angles, critical for confirming stereochemistry . NMR (¹H/¹³C) and mass spectrometry (HRMS) validate molecular integrity, with phthalimide protons appearing as aromatic multiplets .

Q. What are the standard protocols for evaluating bioactivity (e.g., enzyme inhibition)?

- Assays : Tyrosinase inhibition is tested via spectrophotometric IC₅₀ determination using L-DOPA as a substrate. Competitive inhibition kinetics are analyzed using Lineweaver-Burk plots . For α-glycosidase inhibition, yeast or rat intestinal enzymes are incubated with synthesized compounds, and activity is measured colorimetrically .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

- Variables : Solvent polarity (e.g., toluene vs. THF), temperature (reflux vs. RT), and catalysts (e.g., BF₃·Et₂O) significantly impact yields. For example, BF₃·Et₂O enhances electrophilic substitution in pyrazole coupling, achieving 82% yield . Purification via column chromatography with gradient elution (hexane:EtOAc) minimizes byproducts .

Q. How do structural modifications influence tyrosinase inhibition efficacy?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro or bromo substituents) enhance binding to tyrosinase’s active site. For example, 6m (IC₅₀ = 26.20 µM) outperforms unsubstituted analogs due to competitive inhibition confirmed via molecular docking .

- Kinetic Analysis : Plotting 1/V vs. 1/[S] identifies inhibition type. Compound 6m showed competitive inhibition, suggesting direct competition with the substrate .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Case Study : Halogen substituents (Br, Cl) in arylpiperazine derivatives induce halogen bonding, altering packing modes and bioactivity. SCXRD revealed that 2 and 3 exhibit stronger intermolecular interactions than non-halogenated analogs, explaining enhanced stability and activity .

Q. What strategies address discrepancies in enzyme inhibition data across studies?

- Troubleshooting :

Assay Conditions : Validate enzyme source (e.g., mushroom vs. human tyrosinase) and substrate concentration.

Solubility : Use DMSO controls ≤1% to avoid solvent interference.

Docking Validation : Compare binding poses (e.g., AutoDock Vina) to confirm active site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.